molecular formula C9H9NO4 B1266908 Methyl 3-methyl-4-nitrobenzoate CAS No. 24078-21-5

Methyl 3-methyl-4-nitrobenzoate

Cat. No. B1266908
Key on ui cas rn: 24078-21-5
M. Wt: 195.17 g/mol
InChI Key: IEFONJKJLZFGKQ-UHFFFAOYSA-N
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Patent
US05280125

Procedure details

To a stirred suspension of 3-methyl-4-nitrobenzoic acid (100 g, 0.55 mole) in methanol (400 ml) was added thionyl chloride (36 g, 0.30 mole), over a period of 1 hour (the temperature of the reaction mixture rising to about 35°-40° C.). The mixture was heated to reflux for 1.5 hours, then cooled to 50°-55° C. and maintained at this temperature for 30 minutes prior to cooling to ambient temperature. Water (100 ml) was added over 30 minutes, with cooling applied to maintain the temperature at 20°-25° C. Filtration was followed by washing of the solid with water (2×100 ml), and drying at 40° C. under vacuum, to afford 103 g (95%) of methyl 3-methyl-4-nitrobenzoate as a yellow solid; m.p. 83°-85° C.; NMR (250 MHz, CDCl3), 2.62 (s, 3H, ArCH3), 3.98 (s, 3H, CO2CH3), 8.01 (m, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.O.[CH3:19]O>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][CH3:19])=[O:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50°-55° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 20°-25° C
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
by washing of the solid with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
drying at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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